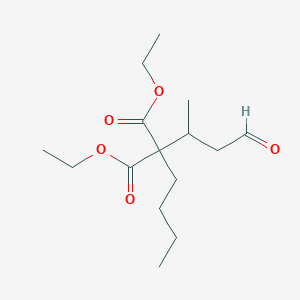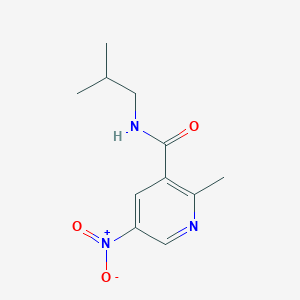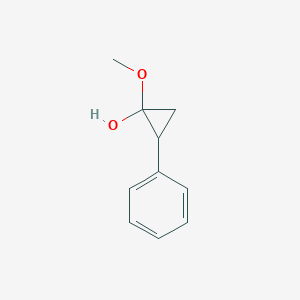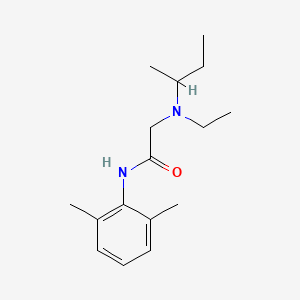
4(3H)-Quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method might include the condensation of 2-aminobenzonitrile with 2-nitrobenzaldehyde in the presence of a base to form an intermediate, which is then cyclized to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperatures.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro and pyridinyl groups could play a crucial role in binding to the target molecules.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound, known for its diverse biological activities.
2-(Pyridin-2-yl)quinazolin-4(3H)-one: Similar structure but without the nitro group.
3-(2-Nitrophenyl)quinazolin-4(3H)-one: Lacks the pyridinyl group.
Uniqueness
3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of both the nitro and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
58668-44-3 |
|---|---|
分子式 |
C19H12N4O3 |
分子量 |
344.3 g/mol |
IUPAC名 |
3-(2-nitrophenyl)-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H12N4O3/c24-19-13-7-1-2-8-14(13)21-18(15-9-5-6-12-20-15)22(19)16-10-3-4-11-17(16)23(25)26/h1-12H |
InChIキー |
BIYGHQGAGOWCPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)


![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)


